molecular formula C18H14ClN3O3S2 B2471797 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide CAS No. 864919-48-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B2471797
CAS No.: 864919-48-2
M. Wt: 419.9
InChI Key: BBDIOEOZOCPPPA-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a thioacetamide derivative featuring a benzodioxole core linked to a thiadiazole ring via a methylene-sulfanyl-acetamide bridge. The compound’s structure combines a 1,3-benzodioxole moiety (a fused aromatic ring with two oxygen atoms) at the N-terminal, a thiadiazole heterocycle with a 2-chlorophenyl substituent at position 3, and a sulfanyl group bridging the acetamide and thiadiazole components.

Synthetic routes for analogous compounds typically involve nucleophilic substitution or coupling reactions. For example, thiadiazole-thioacetamide hybrids are often synthesized via thiol-ene click chemistry or condensation of thiol-containing intermediates with activated acetamide precursors . Structural characterization relies on NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography, as demonstrated in studies of related thioacetamide-triazole derivatives .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S2/c19-13-4-2-1-3-12(13)17-21-18(27-22-17)26-9-16(23)20-8-11-5-6-14-15(7-11)25-10-24-14/h1-7H,8-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDIOEOZOCPPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is often synthesized from thiosemicarbazide and a suitable carboxylic acid derivative.

    Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antinociceptive Effects

Research has demonstrated that derivatives of thiadiazoles exhibit significant antinociceptive (pain-relieving) effects. Studies indicate that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can modulate nociceptive pathways effectively. For instance:

  • In animal models, these compounds have shown to prolong response latencies in heat exposure tests and reduce acetic acid-induced writhing responses significantly .

Anticancer Properties

There is emerging evidence suggesting that compounds containing the thiadiazole moiety may possess anticancer activities. A study highlighted that screening a library of such compounds identified several with potent anticancer effects on multicellular spheroids . This suggests potential applications in cancer therapeutics.

Antinociceptive Study

A study published in 2016 focused on new 1,3,4-thiadiazole derivatives and their antinociceptive effects. The results indicated that certain derivatives significantly increased the maximum possible effect (MPE) values in response to nociceptive stimuli compared to control groups . This supports the hypothesis that this compound may exhibit similar properties.

Anticancer Screening

Another investigation into novel anticancer compounds revealed that several derivatives of thiadiazoles displayed cytotoxic effects against various cancer cell lines when tested in vitro. The findings suggest that these compounds could be further developed into effective cancer treatments .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents/Modifications Molecular Formula Bioactivity (if reported)
Target Compound 1,3-Benzodioxol-5-ylmethyl; 3-(2-chlorophenyl)-1,2,4-thiadiazole C₁₇H₁₂ClN₃O₃S₂ Not explicitly reported
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Furylmethyl instead of benzodioxolylmethyl C₁₅H₁₂ClN₃O₂S₂ Not reported
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-(4-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Trifluoromethylphenyl; methoxybenzylsulfanyl-thiadiazole C₁₉H₁₅ClF₃N₃O₂S₃ Not reported
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) Triazole instead of thiadiazole; fluorobenzyl C₁₁H₁₁FN₄OS MIC = 16 µg/mL (vs. E. coli)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Ethyl-triazole-thiophene; fluorophenyl C₁₅H₁₄FN₅OS₂ Not reported
N-(3-Chlorophenyl)-2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)acetamide Imidazole core; difluoromethoxy/methoxyphenyl C₂₅H₂₀ClF₂N₃O₃S Not reported

Key Observations:

Heterocycle Impact: Replacing the thiadiazole with triazole (e.g., Compound 38 ) reduces molecular rigidity but may enhance solubility. Triazole derivatives exhibit notable antimicrobial activity (MIC = 16 µg/mL), suggesting the thiadiazole-thioacetamide scaffold in the target compound could be similarly bioactive.

Substituent Effects: Electron-withdrawing groups (e.g., 2-chlorophenyl in the target compound ) enhance stability and binding to hydrophobic enzyme pockets. Fluorinated aryl groups (e.g., 4-fluorophenyl in ) improve metabolic resistance and membrane permeability. Benzodioxole vs.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW = 365.85 g/mol) falls within the "drug-like" range (MW < 500). Polar sulfanyl and acetamide groups may enhance aqueous solubility compared to more hydrophobic analogs like (MW = 515.96 g/mol).
  • Electrostatic Profiles : The thiadiazole’s electron-deficient nature and benzodioxole’s oxygen atoms create regions of high electron density, favoring interactions with biological targets .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a complex structure combining a benzodioxole moiety with a thiadiazole unit. Its chemical formula is C18H17ClN4O3SC_{18}H_{17}ClN_{4}O_{3}S, indicating the presence of various functional groups that contribute to its biological activity.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold are known for their broad spectrum of antimicrobial properties. Studies have shown that derivatives of this scaffold exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and other resistant strains. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis .

Compound Target Organism Activity
Thiadiazole DerivativeM. tuberculosisInhibition observed in monoresistant strains
Other Thiadiazole CompoundsVarious bacteriaBroad-spectrum antimicrobial effects

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .

Cell Line IC50 (μg/mL) Mechanism
MCF-70.28Induction of apoptosis
A5490.52Disruption of tubulin dynamics

3. Anti-inflammatory Activity

Thiadiazole derivatives have also been shown to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through mitochondrial pathways, leading to increased DNA fragmentation and cell death.
  • Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses, thereby reducing inflammation.

Case Studies

Several studies have explored the efficacy of compounds similar to this compound:

  • A study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple cell lines and found that modifications on the thiadiazole ring significantly enhanced cytotoxicity.
  • Another investigation focused on the antimicrobial properties against resistant strains of M. tuberculosis, demonstrating that specific substitutions on the thiadiazole ring improved efficacy against resistant strains.

Q & A

Q. Which purification techniques are effective for isolating trace impurities?

  • Methodological Answer:
  • Preparative HPLC : Employ a C18 column with 0.1% TFA in mobile phase to resolve polar byproducts .
  • Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) at controlled cooling rates (<1°C/min) .

Q. How can researchers design derivatives to enhance solubility without compromising activity?

  • Methodological Answer:
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the acetamide nitrogen to improve aqueous solubility .
  • Salt formation : Prepare hydrochloride salts via HCl gas treatment in anhydrous ether .

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